2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Description

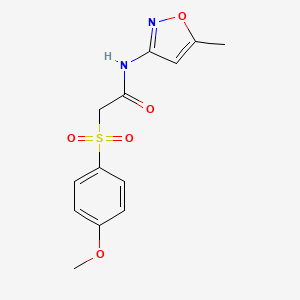

2-((4-Methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a sulfonamide-based acetamide derivative characterized by a 4-methoxyphenylsulfonyl group attached to an acetamide backbone, which is further substituted with a 5-methylisoxazole moiety. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride in dimethylformamide (DMF) under controlled conditions .

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c1-9-7-12(15-20-9)14-13(16)8-21(17,18)11-5-3-10(19-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADFPKSPYDZGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme-inhibitory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a methoxyphenyl group, a sulfonamide linkage, and a methylisoxazole moiety. The molecular formula is , with a molecular weight of 336.36 g/mol.

1. Antimicrobial Activity

Sulfonamides, including the compound , are primarily recognized for their antimicrobial properties. They exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. In vitro studies have shown that derivatives of sulfonamides can exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Trimethoprim | S. pneumoniae | 8 µg/mL |

2. Anti-inflammatory Effects

Research indicates that sulfonamide compounds can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Case Study:

A study published in PubMed Central highlighted that similar sulfonamide derivatives showed a significant reduction in inflammation markers in animal models of arthritis when administered at doses ranging from 10 to 50 mg/kg body weight . The compound demonstrated an IC50 value of approximately 25 µM in inhibiting COX-2 activity.

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including urease and α-glucosidase. Urease inhibition is particularly relevant in treating conditions like urinary tract infections and kidney stones.

Table 2: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | Urease | 9.95 ± 0.14 | 90% |

| Flurbiprofen-Sulfadiazine Conjugate | Urease | 16.74 ± 0.23 | 84% |

The biological activity of the compound can be attributed to its structural components:

- Sulfonamide Group: Known for its ability to mimic p-aminobenzoic acid (PABA), thereby interfering with folate synthesis.

- Isoxazole Ring: Contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide are best understood through comparison with analogs sharing the N-(5-methylisoxazol-3-yl)sulfamoylphenyl backbone. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

*Similarity scores calculated using structural fingerprinting algorithms (Tanimoto coefficient) .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The methoxy group in the target compound improves solubility compared to chloro-substituted analogs (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide), which exhibit higher lipophilicity but may face toxicity challenges .

Synthetic Accessibility: The target compound shares synthetic pathways with analogs, such as the use of chloroacetyl chloride for acetamide formation and acetic anhydride for acetylation . Modifications in substituents (e.g., propanoic acid vs. methoxy) require tailored reagents and reaction conditions .

Structure-Activity Relationships (SAR) :

- Para-substitution on the phenyl ring (e.g., 4-methoxy) optimizes steric and electronic interactions with biological targets compared to ortho or meta positions .

- Isoxazole ring modifications : The 5-methyl group on the isoxazole moiety is conserved across analogs, suggesting its critical role in maintaining structural integrity and target affinity .

Biological Implications :

- Compounds with hydrazinyl-thiophene substituents (e.g., N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide) demonstrate enhanced antimicrobial activity, suggesting that heterocyclic additions could improve the target’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.